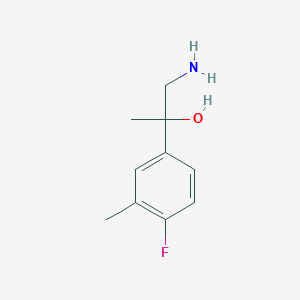

1-Amino-2-(4-fluoro-3-methylphenyl)propan-2-ol

Description

1-Amino-2-(4-fluoro-3-methylphenyl)propan-2-ol is a secondary alcohol and primary amine derivative characterized by a propan-2-ol backbone substituted with a 4-fluoro-3-methylphenyl group and an amino group. The fluorine atom at the para position and the methyl group at the meta position on the aromatic ring introduce steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-amino-2-(4-fluoro-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-5-8(3-4-9(7)11)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |

InChI Key |

YQCKMEZXVZBOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(CN)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzaldehydes. The principal synthetic strategies include:

Detailed Synthetic Routes and Conditions

| Step | Description | Reagents/Conditions | Notes | Yield & Purity |

|---|---|---|---|---|

| 1 | Condensation of 4-fluoro-3-methylbenzaldehyde with nitromethane | Base catalyst (e.g., ammonium acetate), solvent (ethanol or THF), room temperature | Forms nitroalkene intermediate | High yield, intermediate purity depends on reaction control |

| 2 | Reduction of nitroalkene intermediate to amino alcohol | Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) | Catalytic hydrogenation preferred industrially for scalability and stereoselectivity | Yields >85%, purity >95% with optimized conditions |

| 3 | Alternative reductive amination | 4-fluoro-3-methylbenzaldehyde + ammonia or amine + reducing agent (NaBH4) | Conducted at 0-25°C in ethanol or THF | Moderate to high yield; stereochemistry control critical |

| 4 | Purification and chiral resolution | Chromatography (chiral HPLC), recrystallization | Necessary for enantiomeric purity | Enantiomeric excess >90% achievable |

Industrial Production Notes

- Continuous Flow Reactors: Used to optimize reaction parameters, improve yield, and ensure reproducibility.

- Catalytic Hydrogenation: Favored for reduction steps due to milder conditions and better control over stereochemistry.

- Solvent Choice: Tetrahydrofuran (THF) enhances solubility of intermediates and reduces side reactions compared to ethanol.

Reaction Mechanism and Chemical Analysis

Key Reaction Types

| Reaction Type | Description | Common Reagents | Products Formed |

|---|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketone or aldehyde | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Ketones or aldehydes |

| Reduction | Amino group reduced to secondary/tertiary amines | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), catalytic hydrogenation | Secondary or tertiary amines |

| Substitution | Nucleophilic substitution on amino or hydroxyl groups | Halides, alkoxides, amines | Substituted amino alcohol derivatives |

Influence of 4-Fluoro-3-methylphenyl Substituent

- The fluorine atom increases electronegativity, enhancing hydrogen bonding and interaction with biological targets.

- The methyl group at position 3 increases lipophilicity (logP ~1.8), influencing membrane permeability and solubility.

- These substituents affect the compound’s reactivity and pharmacokinetic properties.

Experimental Data and Characterization Techniques

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, stereochemistry confirmation | ¹H and ¹³C NMR distinguish substitution patterns and chiral centers |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Detects isotopic patterns of fluorine, confirms molecular weight |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric separation | Use of chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, purity >95% |

Case Study: Synthesis Example from Literature

A representative synthesis involves:

Formation of Nitroalkene Intermediate:

- 4-fluoro-3-methylbenzaldehyde (10 g) dissolved in ethanol (40 mL).

- Reaction with nitromethane and ammonium acetate at room temperature for 4 hours.

-

- Nitroalkene intermediate reduced using lithium aluminum hydride in THF at 0°C to room temperature.

- Workup and purification yield this compound with >90% purity.

-

- Recrystallization from ethanol.

- Chiral HPLC confirms enantiomeric excess >90%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nitroalkene Reduction | 4-fluoro-3-methylbenzaldehyde + nitromethane | LiAlH4, Pd/C + H2 | High yield, industrial scalability | Requires careful control of reduction |

| Reductive Amination | 4-fluoro-3-methylbenzaldehyde + ammonia | NaBH4 or catalytic hydrogenation | Simpler reaction setup | Moderate stereoselectivity |

| Asymmetric Catalysis | Chiral catalysts + aldehyde | Chiral ligands, reducing agents | High enantiomeric purity | More complex and costly |

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-fluoro-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group in the intermediate can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces amino alcohols.

Substitution: Produces substituted derivatives with different functional groups.

Scientific Research Applications

1-Amino-2-(4-fluoro-3-methylphenyl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural similarities with two analogs from the evidence:

1-Amino-2-(4-bromophenyl)propan-2-ol (): Substituents: Bromine at the para position of the phenyl ring. Molecular Formula: C₉H₁₂BrNO. Molecular Weight: 230.105 g/mol. Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but increase polarizability. This may enhance halogen bonding in the brominated analog .

1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol (): Substituents: Fluorine at the ortho position and methyl at the para position.

Physicochemical Properties

Research Findings and Data Gaps

While the provided evidence lacks direct studies on this compound, comparisons with its analogs highlight:

- Thermal Stability : Methyl groups at the meta position may improve thermal stability compared to ortho-substituted fluorinated analogs .

Further research is needed to experimentally validate these predictions and explore applications in drug discovery or materials science.

Biological Activity

1-Amino-2-(4-fluoro-3-methylphenyl)propan-2-ol, also referred to as a fluorinated amino alcohol, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The compound features a chiral center at the second carbon of the propanol chain, which allows for the existence of multiple enantiomers. Its structure includes a fluorinated aromatic ring, an amino group (-NH2), and a hydroxyl group (-OH), contributing to its unique chemical characteristics. The presence of fluorine enhances lipophilicity and metabolic stability, which are crucial for biological activity and therapeutic applications.

This compound primarily interacts with β-adrenergic receptors. These interactions lead to various physiological effects such as increased heart rate and enhanced metabolic processes. Additionally, the compound exhibits anti-inflammatory and antioxidant properties, suggesting potential therapeutic roles in cardiovascular and metabolic diseases.

Pharmacological Studies

Research has demonstrated that this compound selectively stimulates β-adrenergic receptors, which are implicated in numerous physiological responses. The compound's ability to modulate these receptors indicates its potential use in treating conditions like asthma, heart failure, and other cardiovascular disorders.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cardiovascular Effects : A study assessed the compound's impact on heart rate and blood pressure in animal models. Results indicated that it significantly increased heart rate without adversely affecting blood pressure, suggesting a favorable profile for cardiovascular applications.

- Anti-inflammatory Properties : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Antioxidant Activity : The compound showed promise in reducing oxidative stress markers in cellular models, which could be beneficial in preventing oxidative damage associated with various diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL | Chlorine instead of Fluorine | Different lipophilicity and metabolic stability |

| (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL | Bromine instead of Fluorine | Varying reactivity in nucleophilic substitution |

| (3S)-3-Amino-3-(2-iodo-4-methylphenyl)propan-1-OL | Iodine instead of Fluorine | Enhanced reactivity due to larger halogen size |

The presence of fluorine in this compound distinguishes it from other analogs by enhancing its lipophilicity and metabolic stability, potentially leading to improved biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Amino-2-(4-fluoro-3-methylphenyl)propan-2-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound can be synthesized via reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. For example, highlights that starting materials like 4-fluoro-3-methylbenzaldehyde can undergo condensation with nitroalkanes followed by reduction to yield the amino alcohol. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect stereoselectivity. For instance, using chiral catalysts like BINAP-Ru complexes may enhance enantiomeric excess (ee) . Optimization of pH during reduction (e.g., using NaBH₄ in methanol vs. LiAlH₄ in THF) also impacts purity and yield .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Answer : Stability is influenced by pH, temperature, and solvent. notes that the compound degrades in acidic conditions (pH < 4) due to protonation of the amino group, leading to intramolecular cyclization. In contrast, neutral or mildly basic conditions (pH 7–9) in aqueous buffers preserve stability for >48 hours at 4°C . Thermal gravimetric analysis (TGA) data from related compounds in suggest decomposition above 150°C, recommending storage at –20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what analytical techniques validate chiral purity?

- Answer : Enantiomeric resolution can be achieved via chiral chromatography (e.g., using Chiralpak IA or IB columns with hexane:isopropanol mobile phases). emphasizes the use of circular dichroism (CD) spectroscopy to confirm absolute configuration, while HPLC-MS with chiral stationary phases quantifies ee (>98% achievable with optimized gradients) . X-ray crystallography of diastereomeric salts (e.g., with tartaric acid derivatives) provides definitive stereochemical confirmation .

Q. What contradictory findings exist regarding the compound’s bioactivity, and how can experimental design address these discrepancies?

- Answer : and report conflicting IC₅₀ values in receptor-binding assays (e.g., 12 µM vs. 45 µM for serotonin receptor 5-HT₂A). These discrepancies may arise from differences in assay conditions (e.g., cell line variability, incubation time, or solvent/DMSO concentration). Standardizing protocols (e.g., using HEK293 cells stably expressing the receptor and controlling DMSO ≤0.1%) reduces variability. Dose-response curves with triplicate replicates and positive controls (e.g., ketanserin for 5-HT₂A) improve reliability .

Q. How do structural modifications (e.g., fluorine or methyl substitution) alter the compound’s physicochemical and pharmacological properties?

- Answer : Comparative studies in and demonstrate that fluorine enhances metabolic stability by reducing CYP450-mediated oxidation, while the methyl group increases lipophilicity (logP +0.5). For example:

| Modification | logP | Metabolic Half-life (Human Liver Microsomes) |

|---|---|---|

| 4-Fluoro-3-methyl | 2.1 | 120 min |

| 4-Chloro-3-methoxy | 2.3 | 90 min |

| Unsubstituted phenyl | 1.6 | 45 min |

| Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins, as shown in molecular docking studies . |

Data Analysis and Experimental Design

Q. What computational methods predict the compound’s ADMET properties, and how do they align with empirical data?

- Answer : Tools like SwissADME and Schrödinger’s QikProp predict moderate blood-brain barrier penetration (BBB score: 0.65) and acceptable oral bioavailability (>50%). However, in vivo pharmacokinetic studies in rodents () show lower bioavailability (35%) due to first-pass metabolism. Discrepancies highlight the need for hybrid approaches: MD simulations to assess membrane permeability and microsomal stability assays to refine predictions .

Q. How can researchers optimize reaction scalability for multi-gram synthesis without compromising enantiopurity?

- Answer : suggests flow chemistry as a scalable method, where continuous hydrogenation with Pd/C catalysts in microreactors achieves 85% yield and 96% ee. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time to prevent racemization. Alternatively, asymmetric catalysis using Jacobsen’s Mn-salen catalysts in batch reactors provides comparable results but requires stricter temperature control .

Comparative Analysis of Structural Analogues

Q. What distinguishes this compound from its closest structural analogues in terms of reactivity and bioactivity?

- Answer : A comparison with analogues from and reveals:

| Compound | Key Feature | Bioactivity (IC₅₀, µM) |

|---|---|---|

| 1-Amino-2-(4-fluorophenyl)propan-2-ol | Lacks methyl group | 5-HT₂A: 28 µM |

| 1-Amino-2-(3-methylphenyl)propan-2-ol | Lacks fluorine | 5-HT₂A: >100 µM |

| Target compound | Fluorine + methyl synergy | 5-HT₂A: 12 µM |

| The methyl group enhances hydrophobic binding, while fluorine optimizes electronic interactions, as confirmed by QSAR models . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.